molecular formula C23H19N3O B3475235 1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE

1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE

Cat. No.: B3475235
M. Wt: 353.4 g/mol
InChI Key: YWGZQHUZURQMGW-UHFFFAOYSA-N
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Description

1-(3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenyl)ethan-1-one is a quinazoline derivative featuring a 4-methylphenyl substituent at position 2 of the quinazoline core, an amino linker bridging the quinazoline to a phenyl ring, and an acetyl group at the meta position of the phenyl ring. The acetyl group in this compound may enhance solubility and modulate electronic properties, while the 4-methylphenyl substituent contributes to lipophilicity and steric effects .

Properties

IUPAC Name

1-[3-[[2-(4-methylphenyl)quinazolin-4-yl]amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-15-10-12-17(13-11-15)22-25-21-9-4-3-8-20(21)23(26-22)24-19-7-5-6-18(14-19)16(2)27/h3-14H,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGZQHUZURQMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC(=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE involves several steps. One common method includes the amination and annulation of benzamides and amidines, often mediated by copper catalysts . This synthetic route is efficient for constructing the quinazoline framework. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.

Chemical Reactions Analysis

1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions are often quinazolinone derivatives with diverse biological activities .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Quinazoline Substituents (Position 2) Linker Type Aromatic Ring Substituents Key Functional Groups Reference ID
Target Compound 4-Methylphenyl Amino (-NH-) 3-Acetylphenyl Acetyl, amino -
1,2,3-Triazole-substituted quinazolinone 4-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl Methoxy (-O-) 1,2,3-Triazole Triazole, methoxy
4-(Methoxyphenyl)-thiazole quinazoline 2-Phenyl Thiazole 4-Methoxyphenyl, morpholine Thiazole, morpholine
2-Methyl/2-Phenyl quinazolin-4-one Methyl or phenyl Direct bond N/A Ketone
1-(4-(tert-butyl)phenyl)-2-(4-fluorophenyl)ethan-1-one N/A (non-quinazoline) Ethylene tert-Butyl, 4-fluorophenyl Ketone, fluorine

Key Advantages and Limitations

  • Target Compound: Advantages: Balanced lipophilicity/solubility profile; acetyl group may facilitate hydrogen bonding. Limitations: Potential metabolic instability of the amino linker compared to triazole or thiazole linkers .
  • Triazole Analogues : Superior metabolic stability but lower solubility due to hydrophobic triazole .
  • Thiazole-Morpholine Hybrids : High target specificity but synthetic complexity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE
Reactant of Route 2
1-(3-{[2-(4-METHYLPHENYL)QUINAZOLIN-4-YL]AMINO}PHENYL)ETHAN-1-ONE

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